molecular formula C6H11ClO2S B1375882 Methyl 2-[(3-chloropropyl)sulfanyl]acetate CAS No. 62519-33-9

Methyl 2-[(3-chloropropyl)sulfanyl]acetate

Cat. No.: B1375882
CAS No.: 62519-33-9
M. Wt: 182.67 g/mol
InChI Key: ODDBQVMKNNAGNL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-chloropropyl)sulfanyl]acetate typically involves the reaction of methyl 2-mercaptoacetate with 1-chloro-3-bromopropane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the 1-chloro-3-bromopropane, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-chloropropyl)sulfanyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Methanol and thiosalicylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-chloropropyl)sulfanyl]acetate involves its functional groups:

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(3-bromopropyl)sulfanyl]acetate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 2-[(3-iodopropyl)sulfanyl]acetate: Similar structure but with an iodine atom instead of chlorine.

    Methyl 2-[(3-fluoropropyl)sulfanyl]acetate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

Methyl 2-[(3-chloropropyl)sulfanyl]acetate is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name

methyl 2-(3-chloropropylsulfanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2S/c1-9-6(8)5-10-4-2-3-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDBQVMKNNAGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60807835
Record name Methyl [(3-chloropropyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60807835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62519-33-9
Record name Methyl [(3-chloropropyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60807835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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